molecular formula C12H26ClN B1455841 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride CAS No. 1354950-13-2

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride

Cat. No.: B1455841
CAS No.: 1354950-13-2
M. Wt: 219.79 g/mol
InChI Key: WERCFVNFSRZXTL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the molecular formula C12H26ClN. It is known for its unique structure, which includes a cyclopentyl group and a dimethylpentan-3-amine moiety.

Scientific Research Applications

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride typically involves the reaction of cyclopentyl ethyl ketone with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and uptake of certain neurotransmitters. This modulation can lead to various physiological effects, including increased alertness and cognitive function .

Comparison with Similar Compounds

1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCFVNFSRZXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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